3-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
CAS No.: 320417-61-6
Cat. No.: VC8100150
Molecular Formula: C22H16ClN3O3
Molecular Weight: 405.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 320417-61-6 |
|---|---|
| Molecular Formula | C22H16ClN3O3 |
| Molecular Weight | 405.8 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxophthalazine-1-carboxamide |
| Standard InChI | InChI=1S/C22H16ClN3O3/c1-29-17-12-8-15(9-13-17)24-21(27)20-18-4-2-3-5-19(18)22(28)26(25-20)16-10-6-14(23)7-11-16/h2-13H,1H3,(H,24,27) |
| Standard InChI Key | FKSGHVOSMYDKPH-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Introduction
Synthesis and Chemical Reactivity
The synthesis of phthalazine derivatives often involves multi-step organic reactions. These methods typically include condensation reactions, cyclization, and substitution reactions, depending on the specific reagents and conditions used. The chemical reactivity of these compounds can be influenced by the presence of functional groups such as chloro and methoxy groups, which can participate in various chemical transformations.
Comparison with Similar Compounds
Several compounds share structural similarities with phthalazine derivatives. For example:
- mass of a compound required to prepare a solution of known volume and concentration
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